2-phenyl-1H-indazol-3-one
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Overview
Description
2-phenyl-1H-indazol-3-one is a heterocyclic organic compound with the molecular formula C13H10N2O. This compound is part of the indazolinone family, which is characterized by a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 2-phenyl-1H-indazol-3-one typically involves the cyclization of appropriate precursors. One common method includes heating ortho-carboxyphenylhydrazine hydrochloride with hydrochloric acid, followed by neutralization with sodium carbonate . The reaction is then allowed to proceed, and the product is isolated by filtration and washing with cold water. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-phenyl-1H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents and conditions for these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-1H-indazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indazol-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-phenyl-1H-indazol-3-one can be compared with other similar compounds, such as:
2-Phenylindazolin-3-one: Another indazolinone derivative with similar structural features.
5-Imidazolinone derivatives: These compounds share a similar heterocyclic ring system and have been studied for their pharmacological properties.
The uniqueness of this compound lies in its specific structural configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1H-indazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-9,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNJFZDGHGYAMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328536 |
Source
|
Record name | 3-Indazolinone, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17049-65-9 |
Source
|
Record name | 3-Indazolinone, 2-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indazolinone, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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